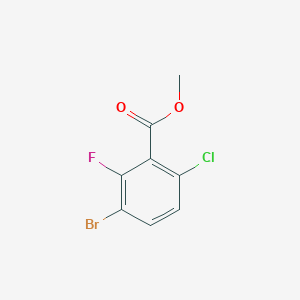![molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7](/img/structure/B2942316.png)
6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one
Vue d'ensemble
Description
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center. This compound is part of the broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of t-BuOK (1.5 equivalents) in DMSO under an oxygen atmosphere for about 2.5 hours. The reaction mass is then quenched using saturated ammonium chloride and washed with water. The organic layer is separated using ethyl acetate, evaporated, and subjected to column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindoles or reduction to yield different spirocyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide in DMF are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted spirocyclic oxindoles and reduced spirocyclic derivatives, which can be further functionalized for specific applications.
Mécanisme D'action
The mechanism of action of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Bromospiro[cyclopentane-1,3’-indoline]
- Spiropyrans
- Spiro pseudo indoxyl derivatives
Uniqueness
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of its inhibitory effects on enzymes and potential therapeutic applications.
Propriétés
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPCUZFOHRIVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2942234.png)
![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)
![2,5-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2942238.png)
![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)
![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)
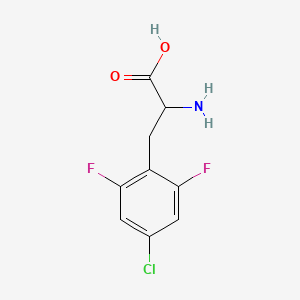
![3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol](/img/structure/B2942247.png)
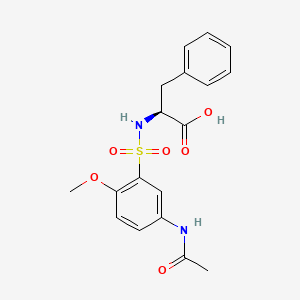
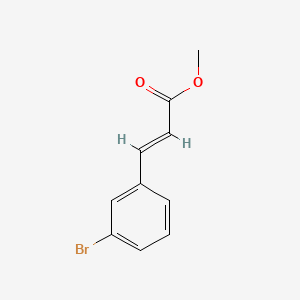
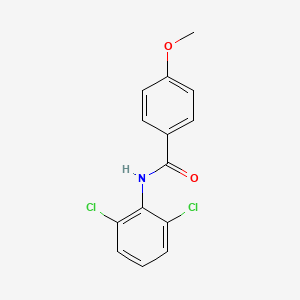
![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)
